molecular formula C22H13FN4O2 B2617087 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-27-5

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2617087
CAS No.: 1291862-27-5
M. Wt: 384.37
InChI Key: YLBHQRNPUUIYEH-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is unique due to its specific combination of the 1,2,4-oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHQRNPUUIYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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